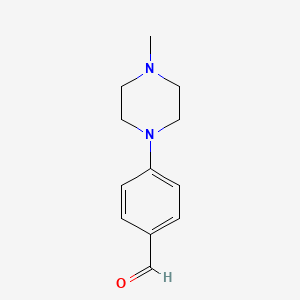

4-(4-Methylpiperazino)benzaldehyde

Description

The exact mass of the compound 4-(4-Methylpiperazin-1-yl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,10H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFODEVGLOVUVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353061 | |

| Record name | 4-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27913-99-1 | |

| Record name | 4-(4-Methyl-1-piperazinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27913-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methylpiperazin-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methylpiperazino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methylpiperazino)benzaldehyde, a key chemical intermediate in pharmaceutical research and organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis and analysis, and explores its significant role in the development of therapeutics, particularly for neurological disorders. Included are detailed data tables for easy reference, conceptual experimental protocols, and visualizations of its application in targeting central nervous system (CNS) pathways.

Introduction

This compound, with the CAS Number 27913-99-1 , is an aromatic aldehyde that incorporates a 4-methylpiperazine moiety.[1][2][3][4] This structural feature imparts unique reactivity, making it a valuable building block for more complex molecules.[2] Its primary application lies in the field of medicinal chemistry, where it serves as a crucial starting material for the synthesis of novel drug candidates, especially those aimed at treating neurological disorders.[2][3] Beyond pharmaceuticals, it is also utilized in the synthesis of agrochemicals and specialty materials.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 27913-99-1 | [2][4][5] |

| Molecular Formula | C₁₂H₁₆N₂O | [2][4] |

| Molecular Weight | 204.27 g/mol | [2] |

| Appearance | Slightly pale yellow to yellow solid (crystal or powder) | [1][2] |

| Melting Point | 45-63 °C | [1][2] |

| Purity | ≥98% | [4] |

| Solubility | Soluble in water. | [1] |

| Storage Conditions | Store at 0-8°C in a cool, dark place under an inert gas. | [1][2] |

Synonyms: 1-(4-Formylphenyl)-4-methylpiperazine, 4-(4-Methylpiperazin-1-yl)benzaldehyde, p-(4-Methylpiperazin-1-yl)benzaldehyde.[4]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, such as the Buchwald-Hartwig amination.[6][7] This palladium-catalyzed cross-coupling reaction provides an efficient method for forming the crucial carbon-nitrogen bond.[6][7]

Conceptual Experimental Protocol: Synthesis

A representative synthetic protocol is the reaction of 1-methylpiperazine with 4-fluorobenzaldehyde in the presence of a base.

Materials:

-

1-methylpiperazine

-

4-fluorobenzaldehyde

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ice water

Procedure:

-

Dissolve 1-methylpiperazine in DMF in a reaction vessel.

-

Add potassium carbonate to the solution.

-

Heat the mixture with stirring to 80 °C.

-

Add 4-fluorobenzaldehyde to the reaction mixture and continue heating for approximately 6 hours.

-

Monitor the reaction progress by a suitable technique (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the dropwise addition of ice water to precipitate the product.

-

Isolate the solid product by filtration and dry.[8]

Caption: General workflow for the synthesis of this compound.

Purification

The crude product from the synthesis can be purified using standard laboratory techniques. For higher purity, flash column chromatography is a common and effective method.[9]

Conceptual Protocol: Purification by Flash Column Chromatography

Materials:

-

Crude this compound

-

Silica gel

-

Appropriate solvent system (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

-

Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

-

Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.[9]

Analytical Characterization

A variety of analytical methods are employed to confirm the identity and purity of this compound. These include nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).[5]

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of the chemical framework. |

| HPLC | Purity assessment and quantification. |

| Mass Spectrometry | Determination of molecular weight and confirmation of molecular formula. |

| FTIR | Identification of functional groups. |

Applications in Drug Discovery and Development

The 4-(4-methylpiperazino)phenyl moiety is a significant pharmacophore in the design of centrally active agents. Derivatives of this compound have been investigated for their potential to modulate key neurotransmitter systems implicated in a range of neurological and psychiatric disorders.

Targeting Serotonin and Dopamine Receptors

The piperazine scaffold is prevalent in many CNS drugs.[10] Research has shown that derivatives of this compound can be synthesized to act as ligands for serotonin (5-HT) and dopamine (D₂) receptors.[11][12][13] These receptors are critical targets for the treatment of conditions such as depression, anxiety, schizophrenia, and Parkinson's disease.[12][14][15] For instance, various N-arylpiperazine derivatives have been evaluated as ligands for D₂ and D₃ dopamine receptors.[12][13] Similarly, compounds incorporating the 4-methylpiperazino group have been developed as potent ligands for serotonin 5-HT₂A and 5-HT₆ receptors.[11][16][17]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-(4-Methylpiperazin-1-yl)benzaldehyde [synhet.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 27913-99-1 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. experts.umn.edu [experts.umn.edu]

- 12. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methylpiperazino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methylpiperazino)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in synthetic organic chemistry.[1][2] Featuring a benzaldehyde core substituted with a 4-methylpiperazine moiety, its unique structure imparts enhanced reactivity, making it a valuable building block for a wide array of complex molecules.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its primary applications. The information is intended to support researchers and professionals in leveraging this compound for pharmaceutical development, materials science, and agrochemical synthesis.[1][2]

Chemical Identity and Properties

This compound is identified by the CAS Number 27913-99-1.[1][3][4][5] It is commonly supplied as a yellow to light orange solid or crystalline powder.[1][4][6]

Identifiers and Descriptors

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | 4-(4-methylpiperazin-1-yl)benzaldehyde | [3] |

| CAS Number | 27913-99-1 | [1][3][4][5] |

| PubChem CID | 736533 | [1][3][6] |

| MDL Number | MFCD00452233 | [1] |

| InChI | InChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,10H,6-9H2,1H3 | [4] |

| InChIKey | PFODEVGLOVUVHS-UHFFFAOYSA-N | [4] |

| SMILES | CN1CCN(CC1)C1=CC=C(C=C1)C=O | [3] |

| Synonyms | 1-(4-Formylphenyl)-4-methylpiperazine, 4-(4-Methylpiperazinyl)benzaldehyde | [1][4] |

Physicochemical Data

Quantitative physicochemical data is crucial for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O | [1][4] |

| Molecular Weight | 204.27 g/mol | [1][4] |

| Appearance | Yellow to light orange solid/crystalline powder | [1][4][6] |

| Melting Point | 45-62 °C | [1][5] |

| Boiling Point | 351.3 ± 37.0 °C (Predicted) | [6] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in Methanol | [6] |

| Purity | ≥98% | [4] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is via nucleophilic aromatic substitution. The following protocol is adapted from established procedures.[5]

Reaction Scheme: 1-Methylpiperazine + 4-Fluorobenzaldehyde → this compound

Materials and Reagents:

-

1-Methylpiperazine (0.1 g, 0.001 mol)

-

4-Fluorobenzaldehyde (0.124 g, 0.001 mol)

-

Potassium Carbonate (K₂CO₃, 0.20 g, 0.0015 mol)

-

Dimethylformamide (DMF), 4.0 mL

-

Ice water

-

Round-bottom flask

-

Magnetic stirrer and hot plate

-

Filtration apparatus

Procedure:

-

Reaction Setup: Dissolve 1-methylpiperazine (0.1 g) in 4.0 mL of dimethylformamide (DMF) in a round-bottom flask.

-

Base Addition: Add potassium carbonate (0.20 g) to the solution.

-

Heating: Heat the mixture to 80 °C with stirring.

-

Substrate Addition: After 30 minutes of heating, add 4-fluorobenzaldehyde (0.124 g) to the reaction mixture.

-

Reaction: Continue heating the reaction at 80 °C for 6 hours.

-

Quenching: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding ice water dropwise until precipitation of the product is complete.

-

Isolation: Separate the precipitated solid product by filtration and dry thoroughly. The resulting product can often be used in subsequent reactions without further purification.[5]

Caption: Synthesis workflow for this compound.

Analytical Characterization Protocols

Characterization is essential to confirm the identity, purity, and structure of the synthesized compound. Standard analytical methods are employed for this purpose.[3]

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of the compound.

-

General Protocol: A solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water mixture). The solution is injected into an HPLC system equipped with a C18 column. A gradient elution method is typically used, with a mobile phase consisting of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid). Detection is commonly performed using a UV detector at a wavelength where the analyte has strong absorbance. Purity is determined by the relative area of the main peak.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

General Protocol: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system (LC-MS or GC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 205.27.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure.

-

General Protocol: A small amount of the sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Both ¹H NMR and ¹³C NMR spectra are acquired. The ¹H NMR spectrum will confirm the presence of aromatic protons, the aldehyde proton, and the distinct signals for the methyl and piperazine ring protons. The ¹³C NMR will show characteristic peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the piperazine ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify key functional groups.

-

General Protocol: A small amount of the solid sample is analyzed using an FTIR spectrometer, typically with an ATR (Attenuated Total Reflectance) accessory. The resulting spectrum should display characteristic absorption bands for the aldehyde C=O stretch (around 1680-1700 cm⁻¹), aromatic C=C stretches, and C-N stretches.

-

Applications and Research Interest

This compound is not typically an end-product but rather a key intermediate. Its utility stems from the reactivity of the aldehyde group and the physicochemical properties imparted by the methylpiperazine ring.

-

Pharmaceutical Development: The compound is a vital building block in the synthesis of biologically active molecules, particularly for pharmaceuticals targeting neurological disorders.[1][2] The piperazine moiety is a well-known pharmacophore present in many approved drugs, and its incorporation can enhance properties like solubility and receptor binding.

-

Agrochemicals and Specialty Chemicals: It serves as a precursor in the synthesis of novel agrochemicals and other specialty chemicals where the specific properties of the substituted benzaldehyde are required.[1][2]

-

Materials Science: Researchers are exploring its use in creating advanced materials, such as specialized polymers or coatings, that benefit from its unique chemical structure.[1]

-

Biochemical Research: It is used to synthesize ligands for receptors or enzyme inhibitors, aiding in the study of biological pathways and the development of new therapeutic strategies.[1]

Caption: Key application areas of this compound.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and valuable intermediate. The presence of both a reactive aldehyde and a pharmacologically relevant piperazine group ensures its continued use in the development of novel drugs, advanced materials, and specialty chemicals. This guide provides the core technical information required for its effective utilization in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(4-Methylpiperazin-1-yl)benzaldehyde [synhet.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 27913-99-1 [chemicalbook.com]

- 6. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis and Characterization of 4-(4-Methylpiperazino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-(4-Methylpiperazino)benzaldehyde (MPB), a versatile intermediate compound with significant applications in pharmaceutical and chemical research. This document details the physicochemical properties, synthesis, and spectral analysis of MPB, offering valuable insights for researchers and professionals involved in drug discovery and development, particularly in the field of neurology.

Introduction

This compound, with the CAS number 27913-99-1, is an aromatic aldehyde featuring a piperazine moiety. This unique structural combination imparts enhanced reactivity and makes it a valuable building block in the synthesis of a wide range of biologically active compounds.[1] Its role as a key intermediate in the development of pharmaceuticals, especially those targeting neurological disorders, has been a subject of considerable interest in medicinal chemistry.[1] This guide aims to consolidate the available structural and characterization data for MPB to facilitate its effective utilization in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for its identification and handling.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O | [1] |

| Molecular Weight | 204.27 g/mol | [1] |

| CAS Number | 27913-99-1 | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 45-62 °C | [1] |

| Purity | ≥ 98% | [2] |

| Solubility | Soluble in Methanol |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution reaction between 1-methylpiperazine and 4-fluorobenzaldehyde.

Experimental Protocol

Materials:

-

1-methylpiperazine

-

4-fluorobenzaldehyde

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ice water

Procedure:

-

Dissolve 1-methylpiperazine (0.1 g, 0.001 mol) in 4.0 mL of dimethylformamide (DMF).

-

To this solution, add potassium carbonate (K₂CO₃, 0.20 g, 0.0015 mol).

-

Heat the mixture with stirring to 80 °C.

-

After 30 minutes of heating, add 4-fluorobenzaldehyde (0.124 g, 0.001 mol) to the reaction mixture.

-

Continue heating the reaction for 6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the dropwise addition of ice water, which will cause the product to precipitate.

-

Separate the precipitated product by filtration and dry it thoroughly.

-

The resulting 4-(4-methylpiperazine)benzaldehyde product is typically of high purity and can often be used in subsequent reactions without further purification.

This protocol is adapted from a known synthesis of a similar compound and is expected to be effective for the target molecule.

References

Spectral Analysis of 4-(4-Methylpiperazino)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(4-Methylpiperazino)benzaldehyde (CAS No. 27913-99-1), a key intermediate in pharmaceutical and organic synthesis.[1][2] This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Data Summary

The structural and physical properties of this compound are foundational to interpreting its spectral data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆N₂O | [2][3] |

| Molecular Weight | 204.27 g/mol | [2] |

| Physical State | Solid | [3] |

| Melting Point | 45-52 °C | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H NMR and expected ¹³C NMR spectral data for this compound.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde (-CHO) |

| ~7.7 | d | 2H | Aromatic (Ha) |

| ~6.9 | d | 2H | Aromatic (Hb) |

| ~3.3 | t | 4H | Piperazine (-CH₂-N-Ar) |

| ~2.5 | t | 4H | Piperazine (-CH₂-N-CH₃) |

| ~2.3 | s | 3H | Methyl (-CH₃) |

Note: Predicted data. Actual experimental values may vary slightly.

¹³C NMR (Carbon-13 NMR) Data (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde (C=O) |

| ~155 | Aromatic (C-N) |

| ~132 | Aromatic (C-CHO) |

| ~130 | Aromatic (CH) |

| ~114 | Aromatic (CH) |

| ~55 | Piperazine (-CH₂-N-CH₃) |

| ~48 | Piperazine (-CH₂-N-Ar) |

| ~46 | Methyl (-CH₃) |

Note: Expected chemical shifts are based on typical values for similar functional groups and substitution patterns.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2800 | Strong | C-H stretch (aliphatic) |

| ~2750, ~2850 | Medium | C-H stretch (aldehyde) |

| ~1700-1680 | Strong | C=O stretch (aldehyde) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1300-1200 | Strong | C-N stretch (aromatic amine) |

Note: These are expected absorption ranges. The actual spectrum may show additional peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Ion |

| 204 | [M]⁺ (Molecular Ion) |

| 205 | [M+H]⁺ |

Note: The base peak and fragmentation pattern would be determined from an experimental spectrum.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

A sample of this compound would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve a good signal-to-noise ratio, followed by Fourier transformation of the free induction decay (FID) signal.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source via direct infusion or after separation by liquid chromatography. The instrument would be operated in positive ion mode to observe the molecular ion ([M]⁺) and the protonated molecule ([M+H]⁺).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

A Technical Guide to the Solubility of 4-(4-Methylpiperazino)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. 4-(4-Methylpiperazino)benzaldehyde possesses a moderately polar structure. The benzaldehyde portion contributes some polarity through its carbonyl group, while the N-methylpiperazine ring, a tertiary amine, also adds to the polarity and can act as a hydrogen bond acceptor. The presence of the aromatic ring and the hydrocarbon backbone of the piperazine ring introduce nonpolar characteristics.

Based on the general principle of "like dissolves like," this compound is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility in nonpolar solvents is anticipated to be lower. The parent compound, piperazine, is known to be soluble in water and various organic solvents like ethanol and methanol.[3] However, the bulky and more nonpolar benzaldehyde substituent in this compound will likely reduce its solubility in highly polar solvents like water compared to piperazine itself.

For drug development purposes, understanding the solubility in a range of solvents is crucial for reaction chemistry, purification, and formulation. For instance, N-aryl piperazines are often synthesized in higher boiling point solvents like diethylene glycol monomethyl ether.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | High polarity and ability to solvate a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | High polarity, suitable for many organic reactions involving similar compounds. |

| Dichloromethane (DCM) | Halogenated | Soluble | Moderate polarity, effective in dissolving a wide range of organic compounds. |

| Chloroform | Halogenated | Soluble | Similar to dichloromethane, a good solvent for moderately polar compounds. |

| Tetrahydrofuran (THF) | Ether | Soluble | Moderately polar aprotic solvent, good for dissolving many organic molecules. |

| Ethyl Acetate | Ester | Moderately Soluble | Medium polarity, may be a suitable solvent for crystallization. |

| Acetone | Ketone | Moderately Soluble | Polar aprotic solvent, but potentially less effective than DMSO or DMF. |

| Acetonitrile | Nitrile | Moderately Soluble | Polar aprotic solvent, solubility will depend on specific interactions. |

| Methanol | Polar Protic | Sparingly to Moderately Soluble | The polar protic nature may lead to hydrogen bonding, but the nonpolar parts of the molecule could limit high solubility. |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, with slightly lower polarity. |

| Isopropanol | Polar Protic | Sparingly Soluble | Lower polarity compared to methanol and ethanol. |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | Nonpolar solvent, limited ability to solvate the polar functional groups. |

| Hexane | Aliphatic Hydrocarbon | Insoluble | Very low polarity, unlikely to dissolve the compound to a significant extent. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols describe common techniques for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer. The time required to reach equilibrium should be determined experimentally (typically 24-72 hours).

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, pre-heated (to the experimental temperature) gas-tight syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of solid particles.

-

-

Solvent Evaporation and Quantification:

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

The mass of the dissolved solid can be determined by subtracting the initial weight of the vial from the final weight.

-

-

Calculation of Solubility:

-

Solubility (in g/L) = (Mass of dissolved solid in g) / (Volume of supernatant taken in L)

-

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for compounds that are difficult to handle gravimetrically or when only small amounts of material are available.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution and achieve equilibrium.

-

-

Sample Preparation:

-

Withdraw an aliquot of the supernatant through a filter.

-

Dilute the filtered supernatant with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a mobile phase of acetonitrile/water with a UV detector).

-

Generate a calibration curve by plotting the peak area of the standards against their concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. This concentration represents the solubility of the compound in the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not extensively documented, a qualitative understanding can be derived from its chemical structure. For precise quantitative measurements, the standardized gravimetric (shake-flask) and HPLC-based methods are recommended. This guide provides the foundational knowledge and practical protocols for researchers and professionals in drug development to effectively work with this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Methylpiperazino)benzaldehyde from 4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-methylpiperazino)benzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. The primary route detailed herein is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzaldehyde and 1-methylpiperazine. This document outlines the underlying chemical principles, a representative experimental protocol, and relevant quantitative data.

Introduction: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound from 4-fluorobenzaldehyde is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-rich 1-methylpiperazine acts as the nucleophile, attacking the electron-deficient aromatic ring of 4-fluorobenzaldehyde at the carbon atom bonded to the fluorine. The reaction is facilitated by the presence of an electron-withdrawing group (the aldehyde group) para to the leaving group (fluorine), which stabilizes the intermediate Meisenheimer complex. A base, typically potassium carbonate, is employed to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at an elevated temperature to ensure a reasonable reaction rate.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the product, along with typical reaction conditions for the synthesis of this compound.

| Compound/Parameter | Value | Reference |

| Reactants | ||

| 4-Fluorobenzaldehyde (FW) | 124.11 g/mol | N/A |

| 1-Methylpiperazine (FW) | 100.16 g/mol | N/A |

| Potassium Carbonate (FW) | 138.21 g/mol | N/A |

| Product | ||

| This compound (FW) | 204.27 g/mol | [1][2] |

| Melting Point | 45-52 °C | [2] |

| Purity (typical) | ≥ 98% | [1] |

| Reaction Conditions | ||

| Solvent | Dimethylformamide (DMF) | [1] |

| Base | Potassium Carbonate (K2CO3) | [1] |

| Temperature | Reflux | [1] |

| Yield | Not explicitly stated, but generally good for SNAr reactions. | N/A |

Experimental Protocol

The following is a representative, detailed methodology for the synthesis of this compound. This protocol is based on established principles of nucleophilic aromatic substitution reactions.

3.1. Materials and Equipment

-

4-Fluorobenzaldehyde

-

1-Methylpiperazine

-

Anhydrous Potassium Carbonate (K2CO3)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Thin-layer chromatography (TLC) plates

3.2. Reaction Procedure

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq).

-

Add anhydrous dimethylformamide (DMF) to dissolve the 4-fluorobenzaldehyde.

-

To this solution, add 1-methylpiperazine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

-

The reaction mixture is then heated to reflux with vigorous stirring.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction (disappearance of the starting material), the reaction mixture is cooled to room temperature.

3.3. Work-up and Purification

-

The cooled reaction mixture is poured into a separatory funnel containing water and extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

3.4. Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:

-

1H NMR and 13C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Methylpiperazino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazino)benzaldehyde is a versatile chemical intermediate of significant interest in the pharmaceutical and fine chemical industries.[1][2][3] Its structure, incorporating both a reactive aldehyde group and a pharmacologically relevant 1-methylpiperazine moiety, makes it a valuable building block for the synthesis of a wide array of biologically active molecules.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the key starting materials, experimental protocols, and comparative data to assist researchers in its efficient preparation.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on the formation of a carbon-nitrogen bond between a benzene ring and the 1-methylpiperazine moiety. The most common and industrially scalable approach is the nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr)

This is the most widely reported method for synthesizing this compound. The reaction involves the displacement of a halogen atom (typically fluorine or chlorine) from an activated aromatic ring by the secondary amine of 1-methylpiperazine.

The general reaction scheme is as follows:

Caption: General scheme for Nucleophilic Aromatic Substitution.

Starting Materials:

-

1-Methylpiperazine: A readily available and inexpensive cyclic diamine.[4]

-

4-Halobenzaldehyde: 4-Fluorobenzaldehyde is the most common precursor due to the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic attack. 4-Chlorobenzaldehyde can also be used.

Reaction Conditions:

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). A high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is often employed to facilitate the reaction at elevated temperatures.

Experimental Protocols

Protocol 1: Synthesis from 4-Fluorobenzaldehyde

This protocol is adapted from a procedure for the synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde.[5]

Materials:

-

1-Methylpiperazine

-

4-Fluorobenzaldehyde

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 1-methylpiperazine (1.0 eq) in DMF, add 4-fluorobenzaldehyde (1.0 eq) and potassium carbonate (1.2 eq).[5]

-

Heat the reaction mixture to reflux and maintain for 24 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water.[5]

-

The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 4-(4-Methylpiperazin-1-yl)benzaldehyde.[5]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the synthesis of this compound via nucleophilic aromatic substitution.

| Starting Aldehyde | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | K₂CO₃ | DMF | Reflux | 24 | 77 | [5] |

Alternative Synthetic Routes

While SNAr is the most common method, other strategies can be employed, particularly for the synthesis of isomers or when alternative starting materials are more accessible.

Buchwald-Hartwig Amination

For halo-benzaldehydes that are less reactive towards SNAr (e.g., bromo or iodo derivatives), palladium-catalyzed Buchwald-Hartwig amination offers an effective alternative. This reaction is particularly useful for creating C-N bonds with a broader range of substrates. A procedure for the synthesis of the 3-isomer, 3-(4-Methylpiperazin-1-yl)benzaldehyde, has been reported using this method.[6]

Caption: Conceptual workflow for Buchwald-Hartwig Amination.

Starting Materials:

-

1-Methylpiperazine

-

4-Bromobenzaldehyde diethyl acetal: The aldehyde group is protected as an acetal to prevent side reactions under the basic conditions of the coupling reaction. The acetal is then hydrolyzed in a subsequent step to yield the final aldehyde.

-

Palladium Catalyst: A palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is commonly used.

-

Phosphine Ligand: A bulky electron-rich phosphine ligand like racemic BINAP is required to facilitate the catalytic cycle.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically employed.

Protocol 2: Buchwald-Hartwig Amination (Adapted for 4-isomer)

This protocol is adapted from the synthesis of 3-(4-Methylpiperazin-1-yl)benzaldehyde.[6]

Materials:

-

4-Bromobenzaldehyde diethyl acetal

-

1-Methylpiperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

1M Hydrochloric Acid (HCl)

-

6M Sodium Hydroxide (NaOH)

Procedure:

Step 1: C-N Coupling

-

In an inert atmosphere (e.g., under argon), dissolve 4-bromobenzaldehyde diethyl acetal (1.0 eq) in anhydrous toluene.

-

Add 1-methylpiperazine (1.2 eq), Pd₂(dba)₃ (0.01 eq), racemic BINAP (0.03 eq), and NaOtBu (1.7 eq).[6]

-

Heat the mixture to 100 °C and stir for 18 hours.[6]

-

Cool the reaction to room temperature.

Step 2: Deprotection

-

Add 1M aqueous HCl to the reaction mixture and stir vigorously for 2.5 hours to hydrolyze the acetal.[6]

-

Adjust the pH to 13 with 6M aqueous NaOH.[6]

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the final product.

Logical Workflow for Synthesis Route Selection

The choice of synthetic route depends on several factors including the cost and availability of starting materials, scalability, and the desired purity of the final product.

Caption: Decision tree for selecting a synthetic route.

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with 1-methylpiperazine. This method is generally high-yielding and utilizes readily available starting materials. For less reactive halo-benzaldehydes, the Buchwald-Hartwig amination provides a powerful, albeit more complex, alternative. The selection of the optimal synthetic route will depend on a careful evaluation of factors such as starting material cost, scalability, and the specific capabilities of the laboratory. This guide provides the necessary foundational information for researchers to make informed decisions and successfully synthesize this key pharmaceutical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 5. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

The Versatility of 4-(4-Methylpiperazino)benzaldehyde in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Privileged Scaffold for Drug Discovery and Development

Introduction

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutic agents. 4-(4-Methylpiperazino)benzaldehyde has emerged as a significant building block, offering a unique combination of structural features that render it a privileged starting point for the synthesis of a diverse array of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer, antimicrobial, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key concepts.

The core structure of this compound, featuring a reactive aldehyde group and a tertiary amine-containing piperazine ring, allows for a wide range of chemical modifications.[1][3] The aldehyde functionality serves as a versatile handle for the formation of various heterocyclic and acyclic structures, including Schiff bases, chalcones, and pyrimidines, while the methylpiperazine moiety often contributes to improved pharmacokinetic properties and target engagement.[4][5][6]

Synthetic Accessibility and Derivatization Potential

This compound is readily synthesized and commercially available, providing a solid foundation for extensive derivatization.[7] Its chemical reactivity allows for the construction of a multitude of molecular architectures, making it an attractive starting material for generating compound libraries for high-throughput screening.

Generalized Synthetic Schemes

The aldehyde group of this compound is the primary site for chemical elaboration. The following schemes illustrate common synthetic transformations.

Figure 1: Generalized synthetic pathways from this compound.

Anticancer Applications

The 4-(4-methylpiperazino)phenyl moiety is a recurring structural motif in a variety of anticancer agents. Derivatives of this compound have demonstrated promising cytotoxic activity against several cancer cell lines.

Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative derivatives.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine | 4-(4-(4-bromophenyl)piperazine-1-yl)pyrimidin-2-amine | HCT-116 (Colon) | 89.24 ± 1.36 | [5] |

| Pyrimidine | 4-(4-(4-bromophenyl)piperazine-1-yl)pyrimidin-2-amine | MCF-7 (Breast) | 89.37 ± 1.17 | [5] |

| Pyrimidine | Pyrimidine (1,3-5) 2(a) | MCF-7 (Breast) | 5.5 ± 0.07 | [5] |

| Pyrazole-carboxamide | FN-1501 | MV4-11 (Leukemia) | 0.008 | [8] |

Targeting Signaling Pathways

Derivatives containing the piperazine moiety have been implicated in the modulation of critical signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several piperazine-containing compounds have been developed as inhibitors of this pathway.[9][10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-[(4-Methylpiperazino)methyl]benzaldehyde|97% [benchchem.com]

- 4. jchemrev.com [jchemrev.com]

- 5. jchemrev.com [jchemrev.com]

- 6. jetir.org [jetir.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Methylpiperazino)benzaldehyde as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methylpiperazino)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds and functional materials. Its unique structure, featuring a reactive aldehyde group and a tertiary amine-containing piperazine moiety, imparts favorable physicochemical properties and diverse reactivity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the construction of Schiff bases and chalcones. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and development.

Introduction

This compound, also known as 1-(4-formylphenyl)-4-methylpiperazine, is a key building block in modern organic and medicinal chemistry.[1] The presence of the 4-methylpiperazine group enhances the pharmacological and physicochemical properties of the resulting molecules, making it a valuable scaffold in drug discovery, particularly for neurological disorders.[1][2] Furthermore, its reactivity allows for its incorporation into a diverse range of molecular architectures, leading to applications in materials science, agrochemicals, and as corrosion inhibitors.[1][3] This guide will delve into the core aspects of this compound as a synthetic precursor.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆N₂O | [1][4] |

| Molecular Weight | 204.27 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 45-52 °C | [1] |

| Purity | ≥98% | [4] |

| CAS Number | 27913-99-1 | [1] |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and chloroform. |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be beneficial for process optimization and scale-up. A common synthetic route is the nucleophilic aromatic substitution of a para-halobenzaldehyde with N-methylpiperazine.

Diagram of Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

The aldehyde functionality of this compound is a versatile handle for a multitude of organic transformations, most notably in the synthesis of Schiff bases and chalcones.

Synthesis of Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction of an aldehyde with a primary amine. These compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][6]

Caption: General reaction for the synthesis of Schiff bases.

Materials:

-

This compound (1 mmol)

-

Substituted aniline (e.g., 4-aminoacetophenone) (1 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (2-3 drops)

Procedure:

-

Dissolve this compound and the substituted aniline in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

| Reactant Amine | Product Structure | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Ref. |

| Aniline | 85 | 110-112 | Imine proton (CH=N): ~8.5 ppm | Imine carbon (CH=N): ~160 ppm | [7] | |

| 4-Chloroaniline | 78 | 103-105 | Aromatic protons: 7.2-8.2 ppm, Imine proton: ~8.6 ppm | Aromatic carbons: 119-158 ppm, Imine carbon: ~158 ppm | [8] | |

| 4-Methoxyaniline | 79 | 75-77 | Aromatic protons: 7.1-7.9 ppm, Imine proton: ~8.6 ppm, Methoxy protons: ~3.7 ppm | Aromatic carbons: 119-162 ppm, Imine carbon: ~160 ppm, Methoxy carbon: ~56 ppm | [8] |

Schiff bases derived from various aldehydes have shown promising antimicrobial activity. The imine group is often crucial for their biological function.[9][10] The table below summarizes the antimicrobial activity of some representative Schiff bases, although specific data for derivatives of this compound is limited in the literature.

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Ref. |

| Schiff base of 3,3'-diaminodipropylamine with 4-nitrobenzaldehyde | S. aureus | 19-30 | 24-49 | [10][11] |

| Schiff base of 3,3'-diaminodipropylamine with 4-chlorobenzaldehyde | E. coli | 10-20 | >100 | [11] |

| Schiff base of 4-aminoantipyrine with cinnamaldehyde | S. aureus | - | <250 | [12] |

Synthesis of Chalcones

Chalcones are α,β-unsaturated ketones that form the central core of many biologically important compounds, including flavonoids and isoflavonoids.[13] They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[14][15] Chalcones derived from this compound have been investigated for their potential anticancer activities.[3][16]

Caption: General reaction for the synthesis of chalcones.

Materials:

-

This compound (10 mmol)

-

Substituted acetophenone (e.g., 4-hydroxyacetophenone) (10 mmol)

-

Ethanol (50 mL)

-

Aqueous Sodium Hydroxide (10%, 10 mL)

Procedure:

-

Dissolve this compound and the substituted acetophenone in ethanol in a flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous sodium hydroxide solution dropwise with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[17][18]

| Reactant Acetophenone | Product Structure | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Ref. |

| Acetophenone | 70-90 | 55-57 | α-H: ~7.4 ppm, β-H: ~7.8 ppm (J ≈ 15 Hz) | C=O: ~190 ppm, Cα: ~122 ppm, Cβ: ~145 ppm | [19][20] | |

| 4-Hydroxyacetophenone | 75-85 | 180-182 | α-H: ~7.3 ppm, β-H: ~7.7 ppm (J ≈ 15 Hz) | C=O: ~189 ppm, Cα: ~121 ppm, Cβ: ~144 ppm | [21] | |

| 4-Methoxyacetophenone | 80-90 | 72-74 | α-H: ~7.3 ppm, β-H: ~7.7 ppm (J ≈ 15 Hz), OCH₃: ~3.8 ppm | C=O: ~188 ppm, Cα: ~120 ppm, Cβ: ~144 ppm, OCH₃: ~55 ppm | [3] |

Chalcones have demonstrated significant cytotoxic activity against various cancer cell lines.[16][22][23] The α,β-unsaturated ketone moiety is a key pharmacophore that can react with nucleophilic groups in biological macromolecules. The table below presents IC₅₀ values for some chalcone derivatives, highlighting their potential as anticancer agents.

| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Ref. |

| 3-(4-Dimethylaminophenyl)-1-(4-methoxyphenyl)-propenone | MCF-7 (Breast) | <20 µg/mL | [3][16] |

| 3-(4-Dimethylaminophenyl)-1-p-tolyl-propenone | HT-29 (Colorectal) | <20 µg/mL | [3][16] |

| Chalcone-quinazoline hybrid | A549 (Lung) | 0.10 | [24] |

| Licochalcone A | Hep-2 (Laryngeal) | 25.89 | [22] |

Other Applications

Corrosion Inhibition

Organic compounds containing heteroatoms and π-electrons, such as piperazine derivatives and Schiff bases, are effective corrosion inhibitors for metals in acidic media.[6][13][25][26] They function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosion process. Derivatives of this compound are promising candidates for this application due to the presence of nitrogen atoms and the aromatic ring.

| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Ref. |

| Piperazine derivative (1,3BFCPA) | Mild Steel | 1N H₂SO₄ | 92.46 | [1][3] |

| Piperazine derivative (PDNB) | Mild Steel | 1N Na₂SO₄ | 99.48 | [19] |

| Schiff base (MTIO) | Mild Steel | 1M HCl | 96.9 | [13] |

| Schiff base of 4,4'-diaminobiphenyl | Mild Steel | 1M HCl | >90 | [4] |

Materials Science

The reactive nature of the aldehyde group in this compound allows for its incorporation into polymeric structures. For instance, it can be used as a monomer in the synthesis of polyamides and other polymers through condensation reactions.[27][28] The inclusion of the 4-methylpiperazino moiety can enhance the thermal stability and solubility of the resulting polymers. However, specific examples of polymers derived from this compound are not extensively reported in the literature.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the construction of biologically active Schiff bases and chalcones, coupled with its potential applications in corrosion inhibition and materials science, underscores its importance in both academic research and industrial applications. This guide has provided a foundational understanding of its properties, synthesis, and key reactions, offering a practical resource for chemists and materials scientists. Further exploration of its derivatives is likely to uncover new compounds with significant therapeutic and technological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. anjs.edu.iq [anjs.edu.iq]

- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]

- 6. jme.aspur.rs [jme.aspur.rs]

- 7. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 8. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 9. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 11. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. schiff bases synthesis: Topics by Science.gov [science.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. rsc.org [rsc.org]

- 20. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. media.neliti.com [media.neliti.com]

- 22. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. www2.ictp.csic.es [www2.ictp.csic.es]

- 28. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synonyms and Identification of 4-(4-Methylpiperazino)benzaldehyde

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This document provides a detailed overview of the synonyms and key identifiers for the compound 4-(4-Methylpiperazino)benzaldehyde, a versatile intermediate in the synthesis of various pharmaceuticals.

Chemical Identity:

The primary designation for this compound is this compound. Its structure is characterized by a benzaldehyde molecule substituted at the para-position with a 4-methylpiperazine group. This compound is also widely recognized by its Chemical Abstracts Service (CAS) registry number, which is 27913-99-1.[1][2][3][4][5]

Synonymous Nomenclature:

In scientific literature, patents, and chemical supplier catalogs, this compound is referred to by a variety of names. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

The most frequently encountered synonyms include:

-

p-(4-Methylpiperazin-1-yl)benzaldehyde[4]

-

4-(4-Methyl-1-piperazinyl)benzaldehyde[4]

-

Benzaldehyde, 4-(4-methyl-1-piperazinyl)-[4]

-

N-(4-formylphenyl)-N'-methylpiperazine[4]

-

4-(4-Methylpiperazinyl)benzaldehyde[4]

-

4-(4-Metilpiperazino)bencenocarbaldehído (Spanish)[1]

-

1-(4-formilfenil)-4-metilpiperazina (Spanish)[1]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(4-methylpiperazin-1-yl)benzaldehyde.[2]

Physicochemical Properties and Identifiers:

To further aid in the unambiguous identification of this compound, the following table summarizes its key properties and identifiers.

| Property/Identifier | Value |

| CAS Number | 27913-99-1[1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₆N₂O[1][3][4] |

| Molecular Weight | 204.27 g/mol [1][3] |

| PubChem CID | 736533[1][2][3] |

| MDL Number | MFCD00452233[1][3] |

| Appearance | Yellow solid[1][3] |

| Melting Point | 45-52 °C[1][3] |

References

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation with 4-(4-Methylpiperazino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound. This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its products. This document provides detailed application notes and protocols for the Knoevenagel condensation of 4-(4-Methylpiperazino)benzaldehyde with various active methylene compounds. The resulting products, incorporating the versatile 4-methylpiperazine moiety, are valuable scaffolds for the synthesis of novel therapeutic agents, with potential applications as antimicrobial and anticancer agents.[1][2][3][4][5][6][7][8]

General Reaction Mechanism

The Knoevenagel condensation is typically catalyzed by a weak base and proceeds through a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[9]

The general mechanism involves:

-

Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound.

-

Aldol Addition: A tetrahedral intermediate is formed, which is subsequently protonated to yield an aldol-type addition product.

-

Dehydration: The aldol adduct undergoes elimination of a water molecule to form the final α,β-unsaturated product.

Experimental Protocols

The following are representative protocols for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols are based on established methodologies for similar aromatic aldehydes and should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of 2-(4-(4-Methylpiperazin-1-yl)benzylidene)malononitrile

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid product, wash it with cold ethanol, and dry it under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-(4-methylpiperazin-1-yl)phenyl)acrylate

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Ammonium acetate (catalyst)

-

Ethanol (solvent) or solvent-free conditions

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Combine this compound (1.0 eq), ethyl cyanoacetate (1.2 eq), and a catalytic amount of ammonium acetate in a reaction vessel.[10]

-

The reaction can be performed in ethanol with stirring at room temperature or under reflux, or under solvent-free conditions with grinding or gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

For reactions in ethanol, remove the solvent under reduced pressure.

-

Add water to the reaction mixture to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 3: Synthesis of 5-(4-(4-Methylpiperazin-1-yl)benzylidene)barbituric acid

Materials:

-

This compound

-

Barbituric acid

-

Pyridine (solvent and catalyst)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and barbituric acid (1.0 eq) in pyridine.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker of ice-water with stirring to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove pyridine, and then with a small amount of cold ethanol.

-

Dry the product under vacuum.

Data Presentation

The following tables summarize representative reaction conditions and outcomes for the Knoevenagel condensation of this compound with various active methylene compounds, based on analogous reactions reported in the literature.

Table 1: Reaction with Malononitrile

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reaction) |

| Piperidine | Ethanol | Room Temp | 2 - 4 | >90 | [11] |

| Ammonium Acetate | Solvent-free | Room Temp | 0.1 - 0.5 | >95 | [10] |

| I₂/K₂CO₃ | DMF | Room Temp | 1 - 2 | ~90 | General Method |

| Basic Alumina | Solvent-free | 60 | 0.5 - 1 | >90 | General Method |

Table 2: Reaction with Ethyl Cyanoacetate

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reaction) |

| Piperidine | Ethanol | Reflux | 4 - 8 | 85-95 | [12] |

| DBU/Water | Water | Room Temp | 1 - 3 | >90 | [13] |

| L-proline | Ethanol | Room Temp | 2 - 5 | ~90 | General Method |

| Montmorillonite K-10 | Toluene | Reflux | 3 - 6 | 80-90 | General Method |

Table 3: Reaction with Barbituric Acid

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reaction) |

| Pyridine | Pyridine | Reflux | 6 - 12 | 80-90 | [14] |

| Sodium Acetate | Solvent-free (grinding) | Room Temp | 0.1 - 0.25 | >95 | |

| Acetic Acid | Water | 100 | 2 - 4 | ~85 | General Method |

| InCl₃ | Water | 80 | 1 - 2 | >90 | General Method |

Visualization of Experimental Workflow and Biological Context

The following diagrams illustrate the general experimental workflow for the Knoevenagel condensation and a potential signaling pathway that could be targeted by the synthesized compounds, given the known anticancer and antimicrobial activities of similar piperazine derivatives.

Caption: Experimental workflow for the Knoevenagel condensation.

Caption: Potential mechanism of anticancer activity.

References

- 1. researchgate.net [researchgate.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 5. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Antimicrobial Activity of 4-Substituted-Benzylpiperazinyl Methanone Derivatives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]

- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]

- 8. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. bhu.ac.in [bhu.ac.in]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. jocpr.com [jocpr.com]

The Strategic Role of 4-(4-Methylpiperazino)benzaldehyde in Multicomponent Reactions for Drug Discovery and Organic Synthesis

Application Note

Introduction

4-(4-Methylpiperazino)benzaldehyde is a versatile building block of significant interest in pharmaceutical and medicinal chemistry.[1][2] Its unique structure, featuring an aromatic aldehyde functional group and a methylpiperazine moiety, makes it an ideal candidate for multicomponent reactions (MCRs). MCRs are powerful one-pot synthetic strategies where three or more reactants combine to form a complex product, incorporating most of the atoms of the starting materials.[3] This approach offers high atom economy, operational simplicity, and rapid access to diverse molecular scaffolds, which are highly desirable attributes in drug discovery and the synthesis of novel organic compounds.[4][5] This document provides an overview of the potential applications of this compound in two prominent MCRs: the Ugi and Passerini reactions, including detailed theoretical protocols and expected outcomes based on analogous transformations.

Key Applications in Multicomponent Reactions

The electron-donating nature of the 4-methylpiperazino group activates the benzaldehyde ring, potentially enhancing its reactivity in the key imine- and nitrilium-forming steps of Ugi and Passerini reactions, respectively. The piperazine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, imparting favorable pharmacokinetic properties.[6] The incorporation of this moiety via MCRs allows for the rapid generation of libraries of novel, drug-like small molecules.

-